molecular formula C12H15Br B14517083 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene CAS No. 62677-94-5

1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene

Cat. No.: B14517083
CAS No.: 62677-94-5
M. Wt: 239.15 g/mol
InChI Key: KQERZXFTZBBPEZ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromoethyl group and a methyl group on the indene structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene. This can be achieved through the following steps:

    Bromination: The starting material, 4-methyl-2,3-dihydro-1H-indene, is treated with bromine in the presence of a catalyst such as iron(III) bromide. This results in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal functions.

Comparison with Similar Compounds

    1-(2-Bromoethyl)naphthalene: Similar in structure but with a naphthalene ring instead of an indene ring.

    1-(2-Bromoethyl)-4-nitrobenzene: Contains a nitro group, making it more reactive in certain chemical reactions.

    2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used in organic synthesis.

Uniqueness: 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene is unique due to its indene structure, which provides distinct reactivity and properties compared to other bromoethyl derivatives. Its combination of a bromoethyl group and a methyl group on the indene ring makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

62677-94-5

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

1-(2-bromoethyl)-4-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H15Br/c1-9-3-2-4-12-10(7-8-13)5-6-11(9)12/h2-4,10H,5-8H2,1H3

InChI Key

KQERZXFTZBBPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(C2=CC=C1)CCBr

Origin of Product

United States

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